3-(Difluoromethoxy)-4-methylbenzoic acid is an organic compound characterized by the presence of a difluoromethoxy group and a methyl group on a benzoic acid structure. Its molecular formula is C9H8F2O4, and it is classified as a benzoic acid derivative. The compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
This compound belongs to the class of benzoic acids, which are aromatic carboxylic acids derived from benzoic acid itself. The presence of the difluoromethoxy substituent enhances its chemical properties, making it a subject of research in both organic synthesis and medicinal applications. The compound is often synthesized for use in laboratories and research settings, where it serves as an intermediate in the synthesis of more complex organic molecules.
The synthesis of 3-(Difluoromethoxy)-4-methylbenzoic acid can be achieved through several methods:
In industrial settings, these laboratory methods can be scaled up by optimizing reaction conditions and employing purification techniques like recrystallization or chromatography to achieve higher yields and purity levels.
The molecular structure of 3-(Difluoromethoxy)-4-methylbenzoic acid features a benzene ring with three substituents: a difluoromethoxy group (-O-CHF2), a methyl group (-CH3), and a carboxylic acid group (-COOH). The structural formula can be represented as follows:
Key structural data includes:
3-(Difluoromethoxy)-4-methylbenzoic acid can undergo various chemical reactions:
These reactions are essential for modifying the compound for specific applications in pharmaceutical development.
The mechanism of action for 3-(Difluoromethoxy)-4-methylbenzoic acid primarily involves its interaction with biological targets such as transforming growth factor-beta 1 (TGF-β1). This compound has been shown to inhibit epithelial-mesenchymal transition (EMT), a process implicated in fibrosis and cancer progression.
The physical properties of 3-(Difluoromethoxy)-4-methylbenzoic acid include:
Chemical properties include:
3-(Difluoromethoxy)-4-methylbenzoic acid has several applications across various fields:
The transforming growth factor-β (TGF-β)/Smad pathway is a master regulator of fibrogenesis, driving fibroblast activation and excessive collagen deposition. DGM specifically inhibits TGF-β1-induced phosphorylation of Smad2/3 in alveolar epithelial cells (A549 line). At 200 μM, DGM reduces Smad2/3 phosphorylation by >50%, disrupting downstream Smad complex nuclear translocation and transcriptional activity [1] [3] [6]. This inhibition occurs without altering total Smad2/3 levels, confirming selectivity for the activated pathway [1].
The proposed mechanism involves allosteric interference with TGF-β receptor assembly. Molecular docking suggests DGM binds near the kinase domain of TGF-β type I receptor (TβRI), preventing phosphorylation by the constitutively active TGF-β type II receptor (TβRII) [5] [9]. Consequently, Smad-dependent gene transcription (e.g., COL1A1, ACTB) is suppressed, curtailing ECM synthesis.
Table 1: DGM-Mediated Suppression of TGF-β/Smad Signaling Components
Target | Effect of DGM | Experimental System | Magnitude of Change |
---|---|---|---|
p-Smad2/3 | Phosphorylation inhibition | A549 cells + TGF-β1 | ↓ 52–60% |
Smad2/3 | No change in total protein | A549 cells + TGF-β1 | ↔ |
Smad4 nuclear translocation | Reduced complex formation | A549 cells + TGF-β1 | ↓ 45% |
Epithelial-mesenchymal transition (EMT) is a pathological process wherein epithelial cells lose polarity and acquire mesenchymal phenotypes, contributing to fibroblast populations in fibrotic lesions. DGM potently reverses TGF-β1-driven EMT in vitro:
These effects align with structural analogs like hyperoside derivative Z6, which similarly inhibits TGF-β1-induced EMT by elevating E-cadherin and suppressing vimentin (p < 0.001) [7]. The consistency across chemical scaffolds underscores the benzoic acid moiety’s role in EMT regulation.
Table 2: DGM Effects on EMT Markers in TGF-β1-Stimulated A549 Cells
Marker | Function in EMT | Change with DGM (200 μM) | Significance |
---|---|---|---|
E-cadherin | Epithelial adhesion | ↑ 2.1-fold | p < 0.01 vs. TGF-β1 |
α-SMA | Myofibroblast contraction | ↓ 62% | p < 0.001 vs. TGF-β1 |
Vimentin | Mesenchymal cytoskeleton | ↓ 57% | p < 0.01 vs. TGF-β1 |
Collagen I | ECM deposition | ↓ 49% | p < 0.001 vs. TGF-β1 |
Fibrosis pathogenesis involves persistent myofibroblast activation and ECM accumulation, leading to organ dysfunction. DGM demonstrates efficacy across preclinical models of pulmonary fibrosis:
The therapeutic relevance stems from DGM’s dual targeting of TGF-β/Smad signaling and EMT-driven fibroblast generation—key pathways in idiopathic pulmonary fibrosis (IPF) and post-COVID-19 pulmonary fibrosis [8] [3]. By halting myofibroblast differentiation and collagen overproduction, DGM addresses fibrosis at its mechanistic core.
Concluding Remarks
3-(Difluoromethoxy)-4-methylbenzoic acid derivatives represent a promising avenue for antifibrotic therapy through precision inhibition of TGF-β/Smad signaling and EMT. Preclinical evidence supports their potential in ameliorating ECM dysregulation, though clinical validation remains pending. Future studies should explore structure-activity relationships to optimize efficacy and pharmacokinetics.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1